An In-Depth Technical Guide to 2-((4-Chloro-2-nitrophenyl)amino)ethanol (CAS: 59320-13-7)
An In-Depth Technical Guide to 2-((4-Chloro-2-nitrophenyl)amino)ethanol (CAS: 59320-13-7)
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-((4-Chloro-2-nitrophenyl)amino)ethanol is a substituted nitroaniline derivative featuring a unique combination of functional groups: a secondary aromatic amine, a primary alcohol, and an electron-deficient chloronitrobenzene ring. This structure makes it a valuable and versatile intermediate in synthetic organic chemistry. The presence of multiple reactive sites allows for its use as a scaffold in the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via nucleophilic aromatic substitution, an analysis of its chemical reactivity, and a discussion of its potential applications and associated safety protocols.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 2-((4-Chloro-2-nitrophenyl)amino)ethanol are summarized below. These properties are critical for its handling, reaction setup, and purification.
Chemical Structure
The molecule's structure is defined by an ethanolamine moiety attached to the amine group of a 4-chloro-2-nitroaniline core.
Caption: Chemical structure of 2-((4-Chloro-2-nitrophenyl)amino)ethanol.
Core Properties
This table summarizes the key quantitative data for the compound.
| Property | Value | Source |
| CAS Number | 59320-13-7 | [1] |
| Molecular Formula | C₈H₉ClN₂O₃ | [1] |
| Molecular Weight | 216.62 g/mol | [1] |
| Boiling Point | 411.8°C at 760 mmHg | [1] |
| MDL Number | MFCD00545922 | [1] |
| Storage | Store in a dry, sealed place | [1] |
Synthesis and Purification
The most common and logical route for synthesizing 2-((4-Chloro-2-nitrophenyl)amino)ethanol is through a nucleophilic aromatic substitution (SNAᵣ) reaction.
Principle of Synthesis: Nucleophilic Aromatic Substitution (SNAᵣ)
The synthesis leverages the reaction between 1,4-dichloro-2-nitrobenzene and 2-aminoethanol (ethanolamine). The causality behind this choice is twofold:
-
Activation: The strongly electron-withdrawing nitro group (-NO₂) at the ortho position significantly activates the aromatic ring towards nucleophilic attack. It stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.
-
Selectivity: The chlorine atom at position 1 (para to the other chlorine, ortho to the nitro group) is the primary site of substitution by the amine nucleophile. The amine group of ethanolamine is a more potent nucleophile than its hydroxyl group, ensuring the desired C-N bond formation.
A high-boiling point solvent like n-butanol is often employed to allow the reaction to proceed at an elevated temperature, overcoming the initial energy barrier for the substitution on the deactivated ring.[2] An excess of the amine reactant is typically used to act as both the nucleophile and a base to neutralize the HCl byproduct, driving the reaction to completion.[2]
Detailed Experimental Protocol
This protocol is adapted from a standard procedure for the synthesis of a closely related isomer and is expected to yield the target compound with high efficiency.[2]
Reagents and Materials:
-
1,4-Dichloro-2-nitrobenzene
-
2-Aminoethanol (Ethanolamine)[3]
-
n-Butanol (solvent)
-
Deionized Water
-
Diethyl Ether (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
-
Rotary Evaporator
-
Standard reflux apparatus with condenser and heating mantle
-
Separatory funnel
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-dichloro-2-nitrobenzene (1.0 eq), 2-aminoethanol (4.0-6.0 eq), and n-butanol (approx. 8 mL per gram of starting material).[2]
-
Reflux: Heat the reaction mixture to reflux (approx. 118°C) and maintain this temperature with vigorous stirring for 6-8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[2]
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture using a rotary evaporator to remove the n-butanol and excess 2-aminoethanol.[2]
-
Aqueous Work-up: Take up the resulting residue in deionized water and transfer it to a separatory funnel.[2]
-
Extraction: Extract the aqueous solution three times with diethyl ether. Combine the organic layers.[2]
-
Washing and Drying: Wash the combined organic phase with brine to remove residual water-soluble impurities. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product of high purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-((4-Chloro-2-nitrophenyl)amino)ethanol.
Reactivity and Potential for Derivatization
The molecule's utility as a chemical intermediate stems from its three distinct reactive centers, which allow for selective modifications to build molecular diversity.
-
Secondary Amine (-NH-): The nitrogen atom is nucleophilic and can undergo N-alkylation or N-acylation reactions to introduce new substituents. This site is crucial for extending the molecular framework.
-
Primary Alcohol (-OH): The hydroxyl group is a versatile handle for introducing functionality through O-alkylation, esterification, or conversion to a leaving group for subsequent substitution reactions. It can also be used for glycosylation.[4]
-
Nitro Group (-NO₂): The nitro group can be readily reduced to a primary amine (-NH₂), typically using reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is significant as it converts an electron-withdrawing group into an electron-donating one, altering the electronic properties of the aromatic ring and providing a new site for reactions such as diazotization or amide bond formation.[4]
Diagram of Key Reactivity Sites
Caption: Major reactive sites for chemical derivatization.
Applications in Research and Development
While 2-((4-Chloro-2-nitrophenyl)amino)ethanol is primarily a research chemical, its structural motifs are found in molecules with diverse applications.
-
Intermediate in Pharmaceutical Synthesis: As a bifunctional scaffold, it is an ideal starting point for building libraries of compounds for drug discovery. The amino alcohol structure is a known pharmacophore in many biologically active agents.[4] By modifying the amine, alcohol, and reducing the nitro group, researchers can systematically explore structure-activity relationships (SAR) for various therapeutic targets. Chiral alcohols and amino acids are key components in the development of pharmaceuticals.[5]
-
Precursor for Biologically Active Molecules: The presence of both a halogen atom and a nitro group can contribute to a compound's biological profile.[4] Halogens can increase lipophilicity, enhancing membrane permeability, while nitroaromatic compounds are known to possess antibacterial and antifungal properties.[4]
-
Precursor for Dyes and Materials: Although direct use as a dye is not well-documented, related nitroanilines are used extensively in hair dye formulations.[6][7] The reduction of the nitro group to an amine, followed by diazotization, would create a diazonium salt, a precursor for producing azo dyes.
Safety, Handling, and Storage
Proper handling of 2-((4-Chloro-2-nitrophenyl)amino)ethanol is essential due to its potential hazards. The following information is based on data for the compound and structurally related chemicals.[1][8]
GHS Hazard Information
| Pictogram | Code | Hazard Statement |
| GHS07 (Exclamation Mark) | H302 | Harmful if swallowed |
| GHS09 (Environment) | H411 | Toxic to aquatic life with long lasting effects |
Data sourced from Synblock for CAS 59320-13-7.[1]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[8] A related compound is predicted to be a moderate to strong skin sensitizer.[6]
-
Respiratory Protection: If dust is generated, a NIOSH-approved particulate respirator is recommended.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[1][8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment.[1]
References
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-: Human health tier II assessment. [Link]
-
Kulakov, I. V., Zhambekov, Z. M., Fazylov, S. D., & Nurkenov, O. A. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378. Available from ResearchGate. [Link]
-
PubChem. (n.d.). 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Scientific Committee on Consumer Products (SCCP). (2005). Opinion on 2-amino-6-chloro-4-nitrophenol (B99). European Commission. [Link]
-
PubChem. (n.d.). Ethanol, 2,2'-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-({2-[(4-chloro-2-nitrophenyl)amino]ethyl}amino)ethanol. University of Luxembourg. Retrieved from [Link]
- Google Patents. (2015). CN104744273A - Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.
-
Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]
-
Patel, R. N. (2001). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 6(10), 847-881. [Link]
Sources
- 1. CAS 59320-13-7 | 2-((4-Chloro-2-nitrophenyl)amino)ethanol - Synblock [synblock.com]
- 2. Synthesis routes of 2-((2-Nitrophenyl)amino)ethanol [benchchem.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
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